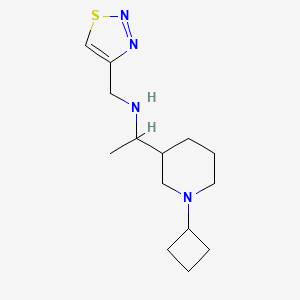
1-(1-cyclobutylpiperidin-3-yl)-N-(thiadiazol-4-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-cyclobutylpiperidin-3-yl)-N-(thiadiazol-4-ylmethyl)ethanamine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CTME and is known for its ability to interact with various receptors in the brain, making it a promising candidate for pharmacological research.
Mécanisme D'action
CTME works by modulating the activity of various neurotransmitters in the brain. It has been found to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood and motivation. Additionally, CTME has been found to act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
CTME has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which can lead to an increase in motivation and pleasure. Additionally, CTME has been found to decrease the release of serotonin, which can lead to a decrease in anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTME is its ability to interact with multiple receptors in the brain, making it a versatile tool for research. Additionally, CTME has been found to have a relatively low toxicity, making it a safe compound for use in laboratory experiments. However, one limitation of CTME is that it has a relatively short half-life, meaning that its effects may be short-lived.
Orientations Futures
There are a number of potential future directions for research on CTME. One area of interest is the development of CTME-based drugs for the treatment of depression, anxiety, and addiction. Additionally, further research is needed to fully understand the mechanism of action of CTME and its interactions with various receptors in the brain. Finally, there is potential for CTME to be used as a tool in neuroscience research, helping to further our understanding of the brain and its functions.
Méthodes De Synthèse
The synthesis of CTME involves the reaction of 1-cyclobutylpiperidine-3-carboxylic acid with thiadiazol-4-ylmethylamine, followed by the reduction of the resulting amide using sodium borohydride. The final product is obtained through the alkylation of the amine with 2-chloroethylamine hydrochloride.
Applications De Recherche Scientifique
CTME has been found to interact with various receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the α2-adrenergic receptor. This makes it a promising candidate for research into the treatment of various neurological disorders, including depression, anxiety, and addiction.
Propriétés
IUPAC Name |
1-(1-cyclobutylpiperidin-3-yl)-N-(thiadiazol-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4S/c1-11(15-8-13-10-19-17-16-13)12-4-3-7-18(9-12)14-5-2-6-14/h10-12,14-15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBIJKZKMKEKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2CCC2)NCC3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

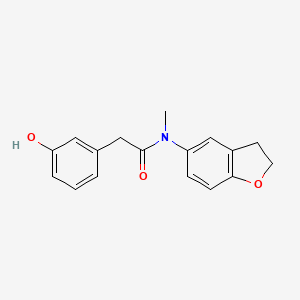
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7647961.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647968.png)
![N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)
![2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B7647997.png)
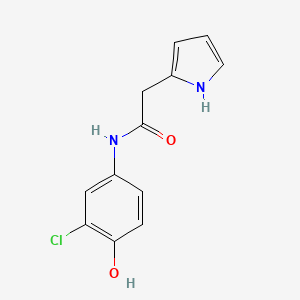
![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)
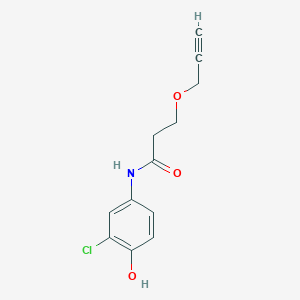
![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)
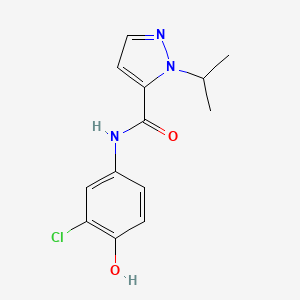
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648050.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)